molecular formula C10H13NO3 B3113477 3-Ethoxy-4-methoxybenzaldehyde oxime CAS No. 1956-36-1

3-Ethoxy-4-methoxybenzaldehyde oxime

Cat. No.: B3113477
CAS No.: 1956-36-1
M. Wt: 195.21 g/mol
InChI Key: FVYXOGUMKIMTAT-UHFFFAOYSA-N
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Description

3-Ethoxy-4-methoxybenzaldehyde oxime is an organic compound with the molecular formula C10H13NO3. It is a derivative of benzaldehyde, where the aldehyde group is converted into an oxime group. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and fine chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Ethoxy-4-methoxybenzaldehyde oxime can be synthesized through the reaction of 3-ethoxy-4-methoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs in an aqueous or alcoholic medium under reflux conditions .

Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar principles but is scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to control temperature and reaction time precisely .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Ethoxy-4-methoxybenzaldehyde oxime has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-ethoxy-4-methoxybenzaldehyde oxime involves its interaction with specific molecular targets, leading to various biochemical effects. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and resulting in therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: 3-Ethoxy-4-methoxybenzaldehyde oxime is unique due to the presence of both ethoxy and methoxy groups, which influence its reactivity and applications. These functional groups can enhance its solubility, stability, and potential biological activities compared to similar compounds .

Biological Activity

3-Ethoxy-4-methoxybenzaldehyde oxime is a compound of significant interest due to its diverse biological activities. This article explores its potential applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of both ethoxy and methoxy groups on the benzene ring, contributing to its unique chemical reactivity and biological properties. Its molecular structure is represented as follows:

C11H15NO3\text{C}_11\text{H}_{15}\text{N}\text{O}_3

The biological activity of oximes, including this compound, primarily involves their interaction with aldehydes and ketones. This interaction can lead to the formation of new compounds through various biochemical pathways, influencing cellular processes.

Key Mechanisms:

  • Reactivity with Aldehydes and Ketones: The oxime functional group reacts with carbonyl compounds, which can modify their biological activity.
  • Antimicrobial Activity: Preliminary studies suggest that this compound exhibits antimicrobial and antifungal properties, making it a candidate for further exploration in drug development.

Antimicrobial Properties

Research indicates that this compound has demonstrated potential antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains and fungi, suggesting its utility in developing new antimicrobial agents .

Antiplasmodial Activity

A related study highlighted the antiplasmodial activity of derivatives of this compound against Plasmodium falciparum, the causative agent of malaria. Compounds derived from this structure exhibited significant potency, indicating potential for further development as antimalarial drugs .

Case Studies and Experimental Data

A selection of studies highlights the biological activities associated with this compound:

Study Biological Activity Findings
AntimicrobialEffective against multiple bacterial strains.
AntiplasmodialIC50 = 0.034 µM against P. falciparum NF54 strain.
FungicidalExhibited significant fungicidal properties in vitro.

Applications in Drug Development

The compound's ability to interact with biological targets positions it as a promising candidate in pharmaceutical research. Its potential applications include:

  • Antimicrobial Agents: Development of new antibiotics or antifungals.
  • Antimalarial Drugs: Further exploration could lead to novel treatments for malaria.
  • Enzyme Inhibition: Investigated for its role in enzyme interactions, which may have therapeutic implications .

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing 3-Ethoxy-4-methoxybenzaldehyde oxime from its aldehyde precursor?

  • Methodological Answer : The oxime can be synthesized by reacting 3-Ethoxy-4-methoxybenzaldehyde with hydroxylamine hydrochloride (NH2OH·HCl) under acidic conditions. Evidence from analogous benzaldehyde oxime syntheses suggests using a 20-30% molar excess of NH2OH·HCl in ethanol/water (1:1 v/v) at 60–70°C for 4–6 hours. The product is typically isolated via extraction with ethyl acetate and purified by recrystallization .

Q. How can the oxime functional group in this compound be selectively reduced to an amine?

  • Methodological Answer : Reduction of the oxime group to a primary amine can be achieved using sodium borohydride (NaBH4) in methanol under reflux. For higher selectivity, catalytic hydrogenation (H2, 1 atm) with Raney nickel at room temperature is recommended to avoid side reactions involving the methoxy or ethoxy substituents .

Q. What spectroscopic techniques are most reliable for confirming the structure of this compound?

  • Methodological Answer :

  • FT-IR : Look for the N–O stretch (~930 cm<sup>-1</sup>) and C=N stretch (~1640 cm<sup>-1</sup>).
  • <sup>1</sup>H NMR : Expect a singlet for the oxime proton (≈8.2 ppm) and distinct signals for ethoxy (δ 1.3–1.5 ppm, triplet) and methoxy (δ 3.8–3.9 ppm, singlet) groups.
  • X-ray crystallography (if crystalline): Provides unambiguous confirmation of molecular geometry, as demonstrated for structurally similar oximes like 4-hexyloxy-3-methoxybenzaldehyde .

Advanced Research Questions

Q. How can substituent modifications on the benzaldehyde oxime scaffold enhance PDE4D inhibitory activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies on related compounds (e.g., GEBR-7b derivatives) show that introducing hydrophilic groups (e.g., hydroxyl or amine) on the side chain improves PDE4D binding affinity. Docking simulations suggest that chain length and terminal functional groups (e.g., morpholino) optimize interactions with the catalytic pocket. For example, replacing cyclopentyloxy with a shorter propoxy chain increased selectivity for PDE4D over other isoforms (PDE4A/B/C) .

Q. What strategies mitigate competing side reactions during nucleophilic substitution of the oxime group?

  • Methodological Answer : To minimize undesired pathways (e.g., hydrolysis or oxidation):

  • Use anhydrous solvents (e.g., THF or DMF) and inert atmospheres (N2/Ar).
  • Activate the oxime with BF3·Et2O to enhance electrophilicity before reacting with nucleophiles (e.g., amines or thiols).
  • Monitor reaction progress via TLC or HPLC to optimize reaction times and prevent over-substitution .

Q. How do solvent polarity and pH influence the tautomeric equilibrium of this compound?

  • Methodological Answer : In non-polar solvents (e.g., chloroform), the oxime predominantly exists in the anti (E) configuration. In polar protic solvents (e.g., methanol) or basic conditions (pH > 9), the syn (Z) tautomer is stabilized due to hydrogen bonding with the solvent. UV-Vis spectroscopy (λmax ≈ 270–290 nm) and <sup>13</sup>C NMR can track tautomeric shifts .

Q. Data Contradiction Analysis

Q. Why do reported yields for oxime ester derivatives vary across studies, and how can reproducibility be improved?

  • Methodological Answer : Discrepancies arise from differences in:

  • Reagent purity : Ensure NH2OH·HCl is freshly dried to avoid moisture-induced side reactions.
  • Temperature control : Exothermic reactions (e.g., acyl chloride formation) require strict cooling (0–5°C) to prevent decomposition.
  • Workup protocols : Use gradient pH extraction (e.g., adjust to pH 5–6 before isolating the oxime ester). Standardizing these parameters, as outlined in recent fungicidal oxime ester syntheses, improves yield consistency .

Q. How can conflicting bioactivity results in antimicrobial assays be resolved?

  • Methodological Answer : Variations in MIC (minimum inhibitory concentration) values may stem from:

  • Strain specificity : Test against a standardized panel (e.g., ATCC strains) with controlled inoculum size (1–5 × 10<sup>5</sup> CFU/mL).
  • Solvent interference : Use DMSO at ≤1% v/v to avoid false negatives.
  • Oxime stability : Preclude degradation by storing stock solutions at –20°C and confirming stability via LC-MS before assays .

Q. Methodological Tables

Reaction Type Key Reagents/Conditions Major Products Reference
OxidationH2O2 (30%), AcOH, 50°CSulfoxide/sulfone derivatives
ReductionNaBH4, MeOH, 0°C → RT3-Ethoxy-4-methoxybenzylamine
Nucleophilic SubstitutionBF3·Et2O, R-NH2, THFAmine-functionalized oxime derivatives

Properties

IUPAC Name

N-[(3-ethoxy-4-methoxyphenyl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-3-14-10-6-8(7-11-12)4-5-9(10)13-2/h4-7,12H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVYXOGUMKIMTAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NO)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001274842
Record name Benzaldehyde, 3-ethoxy-4-methoxy-, oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001274842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1956-36-1
Record name Benzaldehyde, 3-ethoxy-4-methoxy-, oxime
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1956-36-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzaldehyde, 3-ethoxy-4-methoxy-, oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001274842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-Ethoxy-4-methoxybenzaldehyde oxime
3-Ethoxy-4-methoxybenzaldehyde oxime
3-Ethoxy-4-methoxybenzaldehyde oxime
3-Ethoxy-4-methoxybenzaldehyde oxime
3-Ethoxy-4-methoxybenzaldehyde oxime

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